1,5-Dimethyl-1H-pyrazole-3-carbonitrile is a highly regioselective, nitrogen-rich heterocyclic building block widely utilized in pharmaceutical and agrochemical synthesis . Featuring a cyano group at the 3-position and methyl groups at the 1- and 5-positions, this compound serves as a critical precursor for generating pyrazole-3-carboxylic acids, pyrazole-3-carboxamides, and 4-functionalized pyrazole derivatives. Its specific substitution pattern provides a unique steric and electronic environment that directs downstream functionalization, making it an essential starting material for complex active pharmaceutical ingredients (APIs), including N-myristoyl transferase inhibitors and cytotoxic imidazo[1,2-a]pyridines [1].
Substituting 1,5-dimethyl-1H-pyrazole-3-carbonitrile with its close regioisomer, 1,3-dimethyl-1H-pyrazole-5-carbonitrile, fundamentally alters both processability and synthetic viability. In the 5-cyano isomer, the nitrile group is located adjacent to the N-methyl group, creating severe steric hindrance that impedes critical downstream reactions such as nitrile hydrolysis or reduction[1]. In contrast, the 3-cyano group in the target compound is sterically unhindered, allowing for mild and high-yielding transformations. Furthermore, the 1,5-dimethyl substitution explicitly blocks the 5-position, ensuring that electrophilic aromatic substitution (e.g., bromination) occurs exclusively at the 4-position without the formation of regioisomeric mixtures. Finally, the thermal properties differ drastically; the 3-cyano isomer is a stable solid at room temperature , whereas the 5-cyano isomer melts near 38 °C , which can cause clumping and complicate bulk handling during procurement and scale-up.
Thermal stability is a critical parameter for bulk material handling. 1,5-Dimethyl-1H-pyrazole-3-carbonitrile exhibits a melting point of 68–69 °C, rendering it a stable solid at standard ambient temperatures . In contrast, its regioisomer 1,3-dimethyl-1H-pyrazole-5-carbonitrile has a significantly lower melting point of 38 °C , which borders on typical warm laboratory or warehouse temperatures, increasing the risk of melting or clumping.
| Evidence Dimension | Melting Point |
| Target Compound Data | 68–69 °C |
| Comparator Or Baseline | 1,3-dimethyl-1H-pyrazole-5-carbonitrile (Melting Point: 38 °C) |
| Quantified Difference | ~30 °C higher melting point |
| Conditions | Standard atmospheric pressure |
The higher melting point ensures the material remains a free-flowing solid at room temperature, preventing clumping and simplifying automated weighing during industrial scale-up.
The position of the cyano group drastically alters its susceptibility to nucleophilic attack during hydrolysis or reduction. In 1,5-dimethyl-1H-pyrazole-3-carbonitrile, the 3-cyano group is sterically unhindered. Conversely, in the 5-cyano analog, the adjacent N-methyl group at position 1 creates significant steric bulk that shields the nitrile carbon [1]. This structural difference directly impacts the yield and required harshness of conditions for downstream functional group transformations.
| Evidence Dimension | Nitrile Steric Environment |
| Target Compound Data | Unhindered 3-cyano group (adjacent to N2 and C4-H) |
| Comparator Or Baseline | 1,3-dimethyl-1H-pyrazole-5-carbonitrile (Hindered 5-cyano group, adjacent to N1-CH3) |
| Quantified Difference | Elimination of adjacent N-methyl steric bulk around the reactive nitrile carbon |
| Conditions | Standard nitrile hydrolysis or reduction conditions |
Procuring the 3-cyano isomer guarantees milder reaction conditions and higher yields when synthesizing pyrazole-3-carboxamide or pyrazole-3-methanamine pharmacophores.
Regiocontrol during electrophilic aromatic substitution is essential for minimizing purification costs. 1,5-Dimethyl-1H-pyrazole-3-carbonitrile features a methyl block at the 5-position, leaving only the 4-position open for reactions such as bromination [1]. When compared to 1-methyl-1H-pyrazole-3-carbonitrile, which has both C4 and C5 positions open, the target compound ensures 100% regioselectivity, eliminating the formation of complex regioisomeric mixtures.
| Evidence Dimension | Number of available reactive sites for electrophilic substitution |
| Target Compound Data | 1 available site (C4 is open; C5 is blocked by a methyl group) |
| Comparator Or Baseline | 1-methyl-1H-pyrazole-3-carbonitrile (2 available sites: C4 and C5) |
| Quantified Difference | 100% regiocontrol for C4 substitution vs potential C4/C5 isomeric mixtures |
| Conditions | Electrophilic halogenation (e.g., bromination to form 4-bromo intermediates) |
Blocking the 5-position eliminates the need for costly and time-consuming chromatographic separation of regioisomers during the scale-up of 4-substituted pyrazole intermediates.
The compound is a direct precursor for 4-ethenyl-1,5-dimethyl-1H-pyrazole-3-carbonitrile, a key intermediate in the development of anti-protozoan and anti-viral therapeutics, where the specific 1,5-dimethyl-3-cyano pattern is critical for enzyme pocket binding [1].
Utilized in the synthesis of complex multi-ring oncology candidates. The unhindered 3-cyano group and the blocked 5-position allow for clean, high-yield functionalization at the 4-position, which is essential for assembling the final API structure [2].
Ideal starting material for agrochemical and pharmaceutical discovery programs requiring the unhindered, high-yield conversion of a nitrile to a carboxamide or carboxylic acid without the steric interference seen in 5-cyano analogs [1].
Highly suited for regioselective bromination at the 4-position, generating high-purity building blocks (e.g., 4-bromo-1,5-dimethyl-1H-pyrazole-3-carbonitrile) for Suzuki or Stille cross-coupling reactions without the need for complex regioisomer separation[2].